molecular formula C8H7NO3 B1353724 2-[(E)-2-Nitroethenyl]phenol CAS No. 3156-43-2

2-[(E)-2-Nitroethenyl]phenol

Cat. No. B1353724
CAS RN: 3156-43-2
M. Wt: 165.15 g/mol
InChI Key: PMDYAIGGZBRBFX-AATRIKPKSA-N
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Description

2-[(E)-2-Nitroethenyl]phenol, also known as trans-2-Hydroxy-β-nitrostyrene, is a chemical compound with the molecular formula C8H7NO3 . It features a vinyl group and a nitro group on adjacent carbon atoms.


Molecular Structure Analysis

The molecular structure of 2-[(E)-2-Nitroethenyl]phenol consists of a phenol moiety with a nitroethenyl group attached. The molecular weight is 165.15, and the molecular formula is C8H7NO3 .


Chemical Reactions Analysis

Phenols, which 2-[(E)-2-Nitroethenyl]phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Solvatochromic Phenolates and Spectroscopic Probes

Nitro-substituted phenolates exhibit solvatochromism, changing color in response to different solvents. These compounds, including structures similar to 2-[(E)-2-Nitroethenyl]phenol, are used to investigate solvent mixtures and interactions, demonstrating unique UV-visible spectroscopic behavior and serving as solvatochromic switches. Their interaction with the medium involves solute-solvent interactions and hydrogen bonding, crucial for analyzing binary solvent mixtures (Nandi et al., 2012).

Antitumor Activity of Organotin(IV) Carboxylates

Organotin(IV) carboxylates of nitrophenyl propenoic acid, structurally related to 2-[(E)-2-Nitroethenyl]phenol, demonstrate antitumor activities. These compounds, after being synthesized and characterized, show promise in the field of medicinal chemistry and cancer treatment (Liu et al., 2011).

Density Functional Theory (DFT) Studies

DFT studies are conducted on similar nitrophenyldiazenyl phenols, analyzing the molecular structure, geometry, and thermodynamic properties. These studies are vital for understanding the compound's electronic structure, Non-linear optical properties, and potential applications in materials science (Yazıcı et al., 2011).

Ultrasonic Destruction of Phenolic Compounds

Research on ultrasonic techniques focuses on the destruction of phenolic compounds, including nitrophenol derivatives. This method presents a potential approach for large-scale water remediation, aiming to reduce concentrations of harmful phenolic compounds in water environments (Kidak & Ince, 2006).

Photonitration Studies

Studies on photonitration involve the UV irradiation of phenol and nitrite, leading to the formation of nitrophenols. Understanding the effects of oxygen, solvents like 2-propanol, and other conditions on photonitration is crucial for environmental chemistry and the treatment of pollutants (Vione et al., 2001).

Safety And Hazards

Phenolic compounds, such as 2-[(E)-2-Nitroethenyl]phenol, can cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed .

Future Directions

Phenolic compounds, including 2-[(E)-2-Nitroethenyl]phenol, have a versatile scaffold that allows for a broad range of chemical additions. They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYAIGGZBRBFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-Nitroethenyl]phenol

CAS RN

3156-43-2
Record name NSC170698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Hydroxy-β-nitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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